molecular formula C17H12O3 B376781 (5-Hydroxynaphthalen-1-yl) benzoate

(5-Hydroxynaphthalen-1-yl) benzoate

Cat. No.: B376781
M. Wt: 264.27g/mol
InChI Key: TWYZJDASIMIAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Hydroxynaphthalen-1-yl) benzoate is a benzoic acid ester derivative featuring a hydroxynaphthalene moiety. Its structure consists of a naphthalene ring substituted with a hydroxyl group at the 5-position, esterified with a benzoyl group.

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27g/mol

IUPAC Name

(5-hydroxynaphthalen-1-yl) benzoate

InChI

InChI=1S/C17H12O3/c18-15-10-4-9-14-13(15)8-5-11-16(14)20-17(19)12-6-2-1-3-7-12/h1-11,18H

InChI Key

TWYZJDASIMIAPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Benzoate Esters

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Odor/Stability
Benzyl benzoate 212.24 18–20 Insoluble in water Balsamic, almond-like
Methyl benzoate 136.15 12–15 Slightly water-soluble Floral, cananga-like
Hexyl benzoate 220.30 <25 Insoluble in water Woody-green, piney
Rizatriptan benzoate 391.47 150–152 (decomposes) Soluble in ethanol Pharmaceutical solid
(5-Hydroxynaphthalen-1-yl) benzoate Est. 264.27 Not reported Likely hydrophobic Presumed aromatic

Key Observations :

  • Hydrophobicity : Like benzyl and hexyl benzoates, this compound is expected to exhibit low water solubility due to its aromatic and ester groups .
  • Acidity: The hydroxyl group at the 5-position may confer mild acidity (pKa ~10–12, comparable to phenolic compounds), distinguishing it from non-hydroxylated benzoates .
  • Thermal Stability : The naphthalene backbone likely enhances thermal stability relative to alkyl-substituted benzoates (e.g., methyl or hexyl benzoate) .

Reactivity :

  • The hydroxyl group may participate in hydrogen bonding or oxidation reactions, unlike non-hydroxylated analogs (e.g., methyl benzoate).
  • Electrophilic substitution on the naphthalene ring (e.g., nitration, sulfonation) is feasible, similar to other naphthalene derivatives .

Research Findings :

  • Microbial Interactions : Benzoate derivatives are metabolized via the benzoate pathway in microbes (e.g., Rhodococcus sp.), indicating possible biodegradability .
  • Chemotaxis : Bacteria like Pseudomonas putida show chemotaxis toward benzoate derivatives, hinting at ecological interactions .

Stability and Environmental Impact

  • Biodegradation : The hydroxynaphthalene moiety may slow microbial degradation compared to simpler benzoates (e.g., methyl benzoate) due to increased aromaticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.